Cas no 182493-45-4 ([(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate)

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate structure
182493-45-4 structure
Product name:[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
CAS No:182493-45-4
MF:C29H59N2O6P
Molecular Weight:562.762
CID:4457149
PubChem ID:329767560

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate 化学的及び物理的性質

名前と識別子

    • [(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
    • N-HEXANOYL-D-SPHINGOMYELIN
    • (2S,3R,4E)-2-(Hexanoylamino)-4-octadecene-3-hydroxy-1-phosphocholine
    • N-(Hexanoyl)-sphing-4-enine-1-phosphocholine
    • N-Hexanoyl-D-erythro-sphingosylphosphorylcholine
    • C6 Sphingomyelin
    • N-Hexanoyl-D,L-sphingosylphosphorylcholine
    • 06:0 SM (d18:1/6:0)
    • DTXSID90677063
    • CHEBI:78254
    • G78364
    • C6-sphingomyelin
    • N-hexanoylsphingomyelin
    • N-hexanoylsphing-4-enine-1-phosphocholine
    • N-Hexanoyl-D-sphingomyelin, >=98.0% (TLC)
    • SM(d18:1/6:0)
    • 06:0 SM (d18:1/6:0), N-hexanoyl-D-erythro-sphingosylphosphorylcholine, powder
    • (2S,3R,4E)-2-(Hexanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
    • 182493-45-4
    • Q27147711
    • 3,5-Dioxa-8-aza-4-phosphatetradecan-1-aminium, 4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7S)-
    • N-hexanoyl-sphing-4-enine-1-phosphocholine
    • N-hexanoylsphingosine-1-phosphocholine
    • 06:0 SM (d18:1/6:0), N-hexanoyl-D-erythro-sphingosylphosphorylcholine, chloroform
    • N-hexanoyl-D-erythro-sphingosylphosphorylcholine
    • N-Hexanoyl-D-sphingomyelin
    • MDL: MFCD01073551
    • インチ: InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+/t27-,28+/m0/s1
    • InChIKey: AHZZHULAOVWYNO-RRKDMDGFSA-N
    • SMILES: CCCCCCCCCCCCC/C=C/[C@@H](O)[C@@H](NC(CCCCC)=O)COP([O-])(OCC[N+](C)(C)C)=O

計算された属性

  • 精确分子量: 562.41107460g/mol
  • 同位素质量: 562.41107460g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 38
  • 回転可能化学結合数: 27
  • 複雑さ: 645
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 6.9
  • トポロジー分子極性表面積: 108Ų

じっけんとくせい

  • 濃度: 5 mg/mL (860582C-5mg)

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 储存条件:−20°C

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
860582P-5mg
182493-45-4
5mg
¥4794.19 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N86490-5mg
[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
182493-45-4
5mg
¥5518.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029261-50mg
N-hexanoyl-D-erythro-sphingosylphosphorylcholine,99%
182493-45-4 99%
50mg
¥34956 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029261-5mg
N-hexanoyl-D-erythro-sphingosylphosphorylcholine,99%
182493-45-4 99%
5mg
¥12000 2024-05-25
AN HUI ZE SHENG Technology Co., Ltd.
77238-50mg
182493-45-4 ≥98.0%(TLC)
50mg
¥3888.72 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
77238-250MG
-Hexanoyl-D-sphingomyelin
182493-45-4 ≥98.0% (TLC)
250MG
15250.95 2021-05-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N86490-10mg
[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
182493-45-4 99%
10mg
¥9918.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N86490-5mg
[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
182493-45-4 99%
5mg
¥5518.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N86490-10mg
[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
182493-45-4
10mg
¥9918.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N86490-50mg
[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
182493-45-4
50mg
¥34958.0 2021-09-08

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate 関連文献

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphateに関する追加情報

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate: A Comprehensive Overview

The compound with CAS No. 182493-45-4, named [(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, is a highly specialized organic molecule with significant applications in the fields of biochemistry and pharmacology. This compound is characterized by its complex structure, which includes a hexanoylamino group, a hydroxyoctadec-4-enyl chain, and a trimethylazaniumyl ethyl phosphate moiety. The stereochemistry of the molecule is defined by the (E), (2S), and (3R) configurations, which play a crucial role in its biological activity and interactions.

Recent studies have highlighted the importance of this compound in understanding lipid signaling pathways and its potential role in therapeutic applications. The hexanoylamino group, bolded for emphasis, is known to participate in various enzymatic reactions, particularly those involving lipid metabolism. Similarly, the hydroxyoctadec-4-enyl chain contributes to the molecule's amphipathic nature, making it an ideal candidate for studying membrane dynamics and drug delivery systems.

The trimethylazaniumyl ethyl phosphate group adds another layer of complexity to this molecule by introducing a positively charged nitrogen atom within the structure. This feature is critical for interactions with negatively charged biomolecules such as DNA or certain proteins. Recent research has explored the potential of this compound as a component in novel drug delivery systems, where its unique charge properties can enhance the targeting efficiency of therapeutic agents.

In terms of synthesis and characterization, this compound has been extensively studied using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided detailed insights into its molecular structure and stereochemistry, confirming the (E), (2S), and (3R) configurations reported in the literature.

One of the most promising applications of this compound lies in its potential use as a precursor for more complex biomolecules or as a building block in synthetic biology. Its ability to form stable complexes with other biomolecules makes it an attractive candidate for studying molecular recognition and self-assembly processes.

Moreover, recent advancements in computational chemistry have enabled researchers to model the behavior of this compound at the atomic level. These simulations have provided valuable insights into its stability, solubility, and interaction with cellular membranes. Such studies are essential for designing experiments that can further elucidate its biological functions and therapeutic potential.

In conclusion, [(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate represents a fascinating example of how complex organic molecules can be tailored to meet specific biological needs. With ongoing research uncovering new aspects of its structure-function relationship and potential applications, this compound continues to be a subject of intense scientific interest.

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